molecular formula C14H14O2 B11889502 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan

6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan

Cat. No.: B11889502
M. Wt: 214.26 g/mol
InChI Key: RUTRTUPJCADJCF-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan is a chemical compound belonging to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, where a naphthalene derivative undergoes a [3+2] cycloaddition with a suitable furan derivative under visible-light-mediated conditions . This method is environmentally friendly and offers good yields with excellent regioselectivity and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydronaphtho derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphtho derivatives.

    Substitution: Various substituted naphthofuran derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to enzymes or receptors, leading to changes in cellular signaling and function. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

6-methoxy-4-methyl-1,3-dihydrobenzo[f][2]benzofuran

InChI

InChI=1S/C14H14O2/c1-9-13-6-12(15-2)4-3-10(13)5-11-7-16-8-14(9)11/h3-6H,7-8H2,1-2H3

InChI Key

RUTRTUPJCADJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC3=C1COC3)OC

Origin of Product

United States

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